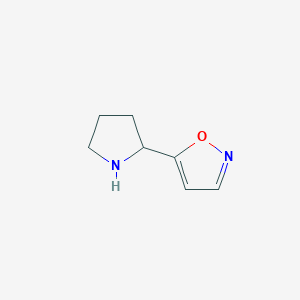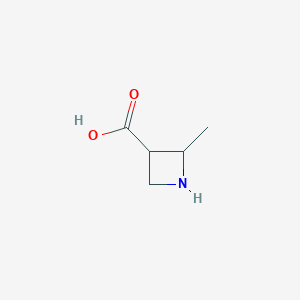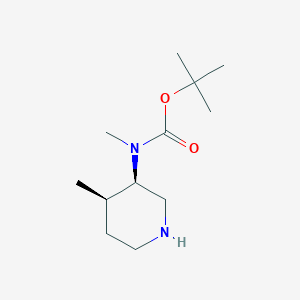
5-(Pyrrolidin-2-yl)isoxazole
Overview
Description
5-(Pyrrolidin-2-yl)isoxazole is a compound with the molecular formula C7H10N2O . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring and an isoxazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to undergo various chemical reactions. These include (3 + 2) cycloaddition reactions, which are often employed in the synthesis of isoxazole derivatives .Scientific Research Applications
Organocatalytic Processes
5-(Pyrrolidin-2-yl)tetrazole functionalized silica shows promising applications in environmentally benign continuous-flow aldol reactions. This compound, packed in a stainless steel column, facilitates good stereoselectivities and complete conversion efficiencies in aldol reactions, with long-term stability of the packing material (Bortolini et al., 2012).
Synthesis of Amino-Isoxazoles
5-Amino-3-(pyrrol-2-yl)isoxazoles can be selectively prepared by reacting 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine in methanol. This synthesis method also allows for the production of structural isomers, 3-aminoisoxazoles, under specific conditions (Sobenina et al., 2005).
Anticonvulsant Agents
Novel derivatives containing 5-(Pyrrolidin-2-yl)isoxazole have been synthesized and evaluated for their potential as sodium channel blockers and anticonvulsant agents. One such compound showed potent activity with a significant protective index compared to standard drugs (Malik & Khan, 2014).
Preparation of Pyrrolidin-2-ones
1,5-Disubstituted pyrrolidin-2-ones have been synthesized with good yields via nucleophilic substitution of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with various reagents. This process demonstrates the versatility of this compound derivatives in synthesizing complex organic compounds (Katritzky et al., 2000).
Antioxidant Activity
New systems of tris-heterocyclic pyrrolyl dipyrazoles and pyrrolyl pyrazolyl isoxazoles prepared from this compound derivatives showed pronounced antioxidant activity, comparable to standard drugs in some cases (Nagarjuna et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-pyrrolidin-2-yl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOADWBZVSUVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3108196.png)

![Tert-butyl(1s,4s,5r)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108209.png)
![Tert-butyl(1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108214.png)


![7,12-Diphenylbenzo[k]fluoranthene](/img/structure/B3108232.png)

![2,2-Dimethyl-4-oxobenzo[1,3]dioxin-5-yl triflate](/img/structure/B3108246.png)




